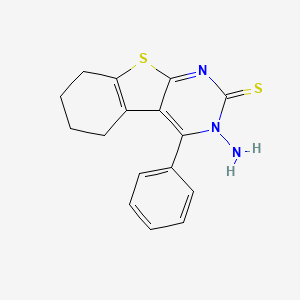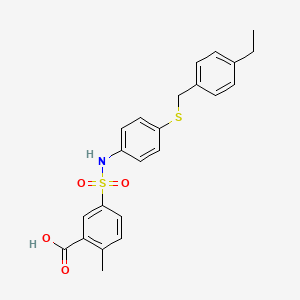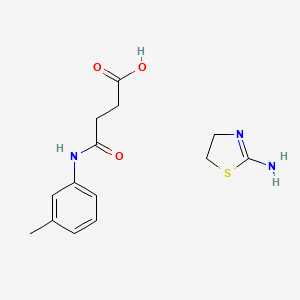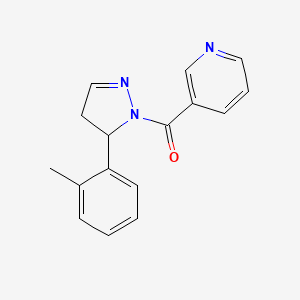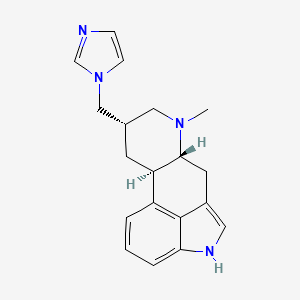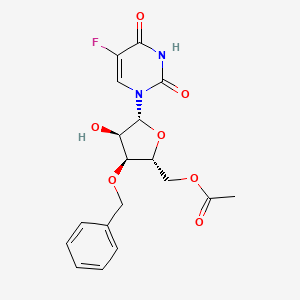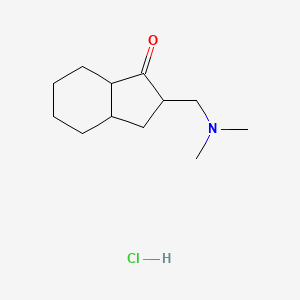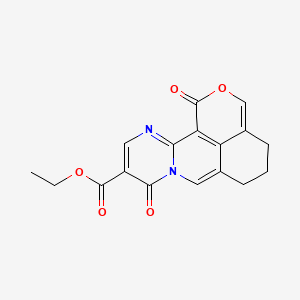
Acetaminophen and oxycodone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xartemis XR is a combination medication that contains oxycodone hydrochloride and acetaminophen. It is an extended-release formulation designed for the management of acute pain severe enough to require opioid treatment and for which alternative treatment options are inadequate . The medication is particularly useful for patients who need both immediate and extended pain relief.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xartemis XR involves the synthesis of its two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and esterification reactions . Acetaminophen is synthesized through the nitration of phenol followed by reduction and acetylation .
Industrial Production Methods
In industrial settings, the production of Xartemis XR involves the use of advanced pharmaceutical technologies to ensure the proper release of both active ingredients. The formulation uses a dual-layer delivery mechanism with both immediate- and extended-release components . This ensures that the medication provides rapid pain relief while maintaining its effects over an extended period.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxycodone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The reduction of oxycodone can lead to the formation of oxymorphone.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine.
Major Products Formed
Oxidation: Formation of oxymorphone from oxycodone.
Reduction: Formation of reduced derivatives of oxycodone.
Substitution: Formation of halogenated derivatives of acetaminophen.
Scientific Research Applications
Xartemis XR has several applications in scientific research, particularly in the fields of medicine and pharmacology. It is used to study the effects of opioid and non-opioid analgesics on pain management. Researchers also investigate its pharmacokinetics and pharmacodynamics to understand how the drug is absorbed, distributed, metabolized, and excreted in the body . Additionally, Xartemis XR is used in studies related to opioid addiction and abuse, as well as in the development of abuse-deterrent formulations .
Mechanism of Action
Xartemis XR exerts its effects through the combined actions of oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid agonist that binds to mu-opioid receptors in the central nervous system, leading to analgesia and euphoria . Acetaminophen works by inhibiting the synthesis of prostaglandins in the central nervous system and blocking pain impulse generation . The dual-layer delivery mechanism ensures that the medication provides both immediate and sustained pain relief .
Comparison with Similar Compounds
Similar Compounds
Percocet: Contains oxycodone hydrochloride and acetaminophen but is not extended-release.
Endocet: Another combination of oxycodone hydrochloride and acetaminophen, also not extended-release.
Roxicet: Similar to Percocet and Endocet, used for acute pain management.
Uniqueness
Xartemis XR is unique due to its extended-release formulation, which provides both immediate and sustained pain relief. This makes it particularly useful for managing acute pain that requires long-lasting treatment . The dual-layer delivery mechanism sets it apart from other similar compounds that do not offer extended-release properties .
Properties
CAS No. |
731850-86-5 |
|---|---|
Molecular Formula |
C26H31ClN2O6 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H21NO4.C8H9NO2.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7;/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10);1H/t13-,16+,17+,18-;;/m1../s1 |
InChI Key |
LPIDDOOVLLQTPE-PCHTVJFHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
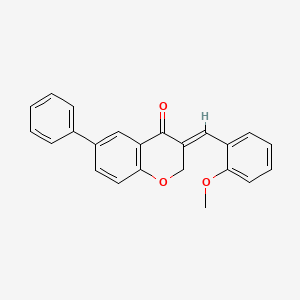
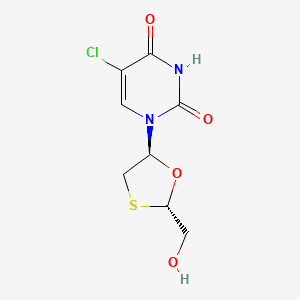
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)
